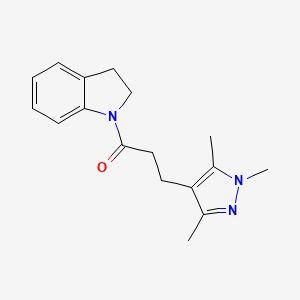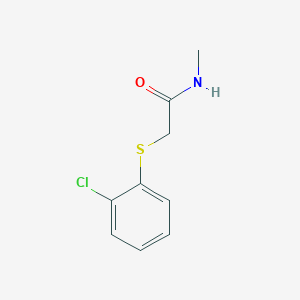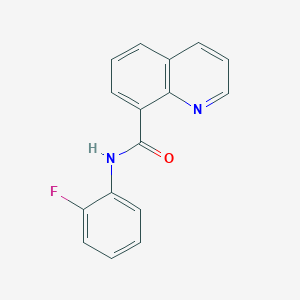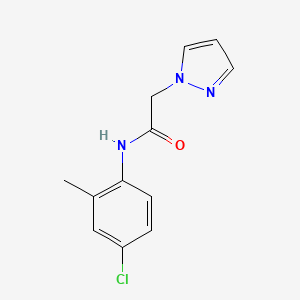
1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in various cellular signaling pathways. DPI has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one inhibits PKC activity by binding to the enzyme's ATP-binding site, preventing the phosphorylation of downstream targets. This leads to the disruption of various cellular signaling pathways that are regulated by PKC. The exact mechanism of action of 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is still not fully understood, and further research is needed to elucidate its precise mode of action.
Biochemical and Physiological Effects
1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease inflammation. 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has also been shown to have neuroprotective effects, reducing neuronal damage in various models of neurological disorders. Additionally, 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to modulate the immune response, making it a potential therapeutic agent for various autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various biological processes. 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is also relatively easy to synthesize and has been well-characterized in the literature. However, there are also some limitations to using 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments. 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been shown to have off-target effects on other kinases, which can complicate the interpretation of results. Additionally, the use of 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in vivo can be challenging due to its poor solubility and bioavailability.
Direcciones Futuras
There are several future directions for research involving 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one. One potential area of research is the development of more selective PKC inhibitors that do not have off-target effects on other kinases. Additionally, further research is needed to elucidate the precise mechanism of action of 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one and its effects on various cellular signaling pathways. Finally, the potential therapeutic applications of 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in various diseases should be further explored, particularly in the areas of cancer, neurodegenerative diseases, and autoimmune disorders.
Conclusion
In conclusion, 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one is a valuable research tool that has been widely used to study the role of PKC in various biological processes. Its potent and selective inhibition of PKC activity has led to its use in investigating the function of PKC in diseases such as cancer, diabetes, and neurological disorders. While there are limitations to using 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in lab experiments, its well-characterized synthesis method and wide range of biochemical and physiological effects make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one involves the reaction of 2,3-dihydroindole with 1,3,5-trimethylpyrazole-4-carboxaldehyde in the presence of a base catalyst. The resulting product is then treated with acid to yield 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one in high purity. This synthesis method has been well-established in the literature and has been used to produce 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one for various research purposes.
Aplicaciones Científicas De Investigación
1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been used extensively in scientific research to study the role of PKC in various biological processes. It has been shown to be a potent inhibitor of PKC activity in vitro and in vivo, making it a valuable tool for studying the function of PKC in cells and tissues. 1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one has been used to investigate the role of PKC in various diseases, including cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-12-15(13(2)19(3)18-12)8-9-17(21)20-11-10-14-6-4-5-7-16(14)20/h4-7H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEORQOJODMONJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)







![3-[2-(Azetidin-1-yl)-2-oxoethyl]-2-methylquinazolin-4-one](/img/structure/B7473092.png)